molecular formula C15H10O5S B7792272 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid

2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B7792272
M. Wt: 302.3 g/mol
InChI Key: DYDUOEQOLWKQDS-UHFFFAOYSA-N
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Description

2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid is a complex organic compound that features a unique combination of a chromenone and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid typically involves the condensation of a chromenone derivative with a thiophene-containing acetic acid. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with phosphorus pentasulfide (P4S10) to form the thiophene ring . The chromenone moiety can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, halogenated solvents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets. The chromenone and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The acetic acid moiety may also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design or materials science.

Properties

IUPAC Name

2-(2-oxo-3-thiophen-2-ylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5S/c16-14(17)8-19-10-4-3-9-6-11(13-2-1-5-21-13)15(18)20-12(9)7-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDUOEQOLWKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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